5-Isopropylpyridazin-3-amine
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Overview
Description
5-Isopropylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylpyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinones, while reduction could yield dihydropyridazines.
Scientific Research Applications
5-Isopropylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Isopropylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Pyrimidine: A six-membered ring with nitrogen atoms at the first and third positions.
Uniqueness
5-Isopropylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-7(8)10-9-4-6/h3-5H,1-2H3,(H2,8,10) |
InChI Key |
LAPYOYDDZDYCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN=C1)N |
Origin of Product |
United States |
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